molecular formula C11H14ClNO3 B2748208 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2287263-30-1

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

Cat. No. B2748208
CAS RN: 2287263-30-1
M. Wt: 243.69
InChI Key: KFMWUUMIGQUGSV-UHFFFAOYSA-N
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Description

“4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287263-30-1 . It has a molecular weight of 243.69 and its IUPAC name is 4-methoxy-7-methylindoline-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3.ClH/c1-6-3-4-9 (15-2)7-5-8 (11 (13)14)12-10 (6)7;/h3-4,8,12H,5H2,1-2H3, (H,13,14);1H . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Indole-Benzimidazole Derivatives : Indole carboxylic acids, including derivatives of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride, are utilized in the synthesis of novel indole-benzimidazole compounds. These compounds are synthesized by condensing indole carboxylic acids with substituted o-phenylenediamines, indicating potential applications in chemical synthesis and pharmaceutical research (Wang et al., 2016).

Chemical Transformations and Reactions

  • Oxidative Debenzylation : This compound is part of a group of chemicals that are used as protecting groups for carboxylic acids. Studies show their effective removal through oxidative debenzylation, which is significant in organic synthesis and chemical modification processes (Yoo et al., 1990).

Metabolic and Plant Studies

  • Metabolic Analysis in Plants : Research involving Arabidopsis thaliana roots identified a range of aromatic compounds, including indolic metabolites like indole-3-carboxylic acid, which is structurally related to the compound . This highlights its relevance in studies of plant metabolism and response to infection (Tan et al., 2004).

Pharmacological Research

  • Anti-Inflammatory Activity : Indole derivatives, closely related to 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride, have been studied for their potential anti-inflammatory activities. This underlines the compound's relevance in the development of new pharmacological agents (Nakkady et al., 2000).

Cancer Research

  • Antitumor Activity : Studies on derivatives of this compound demonstrate their use in the synthesis of new classes of antineoplastic agents, showing potential in cancer research and treatment (Nguyen et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7;/h3-4,8,12H,5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMWUUMIGQUGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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